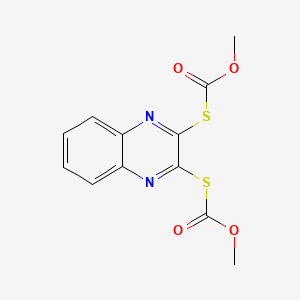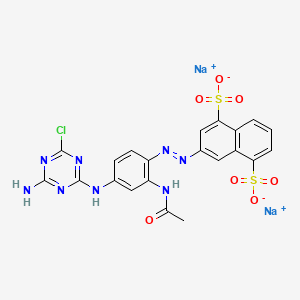
C.I. Reactive Yellow 3, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Reactive Yellow 3, disodium salt is a synthetic dye commonly used in various industries, including textiles, food, and pharmaceuticals. It is known for its vibrant yellow color and its ability to form strong covalent bonds with substrates, making it a popular choice for dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
C.I. Reactive Yellow 3, disodium salt is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions typically include acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization processes before being packaged for commercial use.
化学反応の分析
Types of Reactions
C.I. Reactive Yellow 3, disodium salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in basic conditions.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different sulfonated derivatives, while reduction can lead to the formation of amines or other reduced compounds.
科学的研究の応用
C.I. Reactive Yellow 3, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent in microscopy to visualize cellular structures.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, food coloring, and as a pH indicator in various industrial processes.
作用機序
The mechanism of action of C.I. Reactive Yellow 3, disodium salt involves the formation of covalent bonds with substrates, such as fibers or proteins. This bonding occurs through nucleophilic substitution reactions, where the dye’s reactive groups interact with nucleophilic sites on the substrate. The molecular targets include hydroxyl, amino, and thiol groups, leading to strong and stable dye-substrate complexes.
類似化合物との比較
Similar Compounds
C.I. Reactive Yellow 2: Another reactive dye with similar applications but different chemical structure and reactivity.
C.I. Reactive Yellow 4: Known for its slightly different shade and reactivity profile.
C.I. Reactive Yellow 5: Used in similar applications but with variations in dyeing properties and stability.
Uniqueness
C.I. Reactive Yellow 3, disodium salt is unique due to its specific chemical structure, which provides optimal reactivity and stability for various applications. Its ability to form strong covalent bonds with substrates makes it particularly effective in textile dyeing and other industrial processes.
特性
CAS番号 |
4988-30-1 |
|---|---|
分子式 |
C21H15ClN8Na2O7S2 |
分子量 |
637.0 g/mol |
IUPAC名 |
disodium;3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C21H17ClN8O7S2.2Na/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34;;/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28);;/q;2*+1/p-2 |
InChIキー |
DIGXDNVEYLOEOT-UHFFFAOYSA-L |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


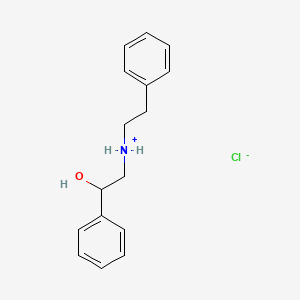
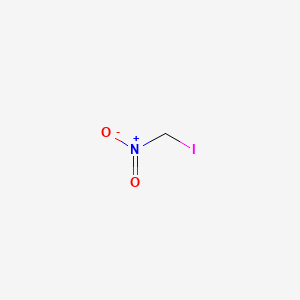

![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
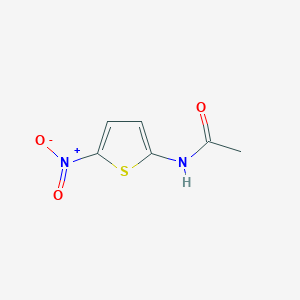
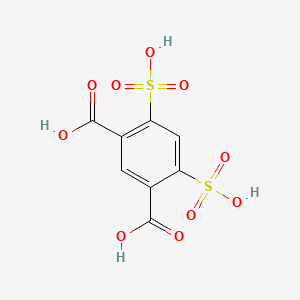
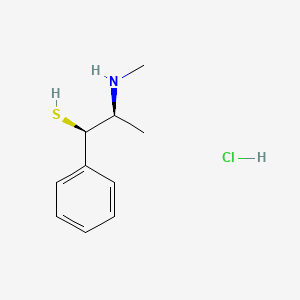
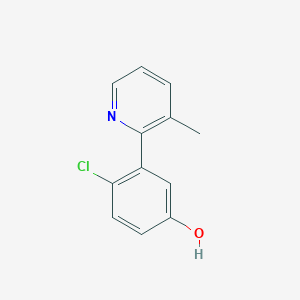
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
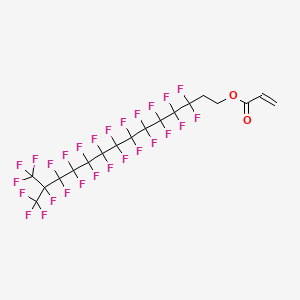
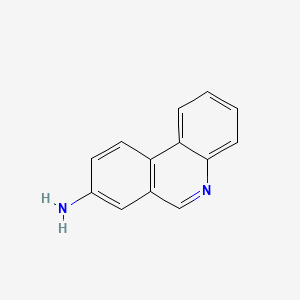

![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)
